![molecular formula C16H17NO2 B6363907 3-(4-t-Butylphenyl)picolinic acid, 95% CAS No. 1226227-73-1](/img/structure/B6363907.png)
3-(4-t-Butylphenyl)picolinic acid, 95%
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Overview
Description
3-(4-t-Butylphenyl)picolinic acid, or 4-t-BPA, is a synthetic organic compound that is widely used in various scientific research applications. It is an aromatic carboxylic acid, with a molecular weight of 206.3 g/mol and a melting point of 106-108°C. 4-t-BPA is soluble in water and ethanol, and is used in a variety of laboratory experiments and research applications.
Scientific Research Applications
4-t-BPA has been widely used in various scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a precursor in the synthesis of various compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, it is used in the synthesis of various fluorescent dyes, and as a fluorescent probe for the detection of various biological molecules.
Mechanism of Action
4-t-BPA acts as a catalyst in various chemical reactions. It can act as an electrophile, nucleophile, or acid-base catalyst, depending on the reaction conditions. In addition, it can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biochemical and Physiological Effects
4-t-BPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Furthermore, it has been found to have an anti-inflammatory effect, and has been used in the treatment of certain skin conditions, such as psoriasis.
Advantages and Limitations for Lab Experiments
The use of 4-t-BPA in laboratory experiments has several advantages. It is relatively inexpensive and easily obtainable, and is stable under a wide range of temperatures and pH levels. In addition, it is highly soluble in water and ethanol, making it easy to work with in aqueous solutions. However, it is important to note that 4-t-BPA is a strong acid, and can cause skin irritation if not handled properly.
Future Directions
There are several potential future directions for the use of 4-t-BPA. It could be used in the development of new drugs, as its anti-inflammatory properties may be beneficial in the treatment of various diseases. In addition, it may be useful in the development of new fluorescent probes for the detection of biological molecules. Furthermore, it could be used in the synthesis of new polymers and heterocyclic compounds. Finally, it may be useful as a catalyst in various chemical reactions, such as oxidation and reduction reactions.
Synthesis Methods
4-t-BPA is synthesized by a two-step process. The first step involves the reaction of 4-t-butylphenol with acetic anhydride in the presence of a base. The resulting product is then reacted with picolinic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 4-t-BPA.
properties
IUPAC Name |
3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOASRHIXZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylphenyl)picolinic acid |
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